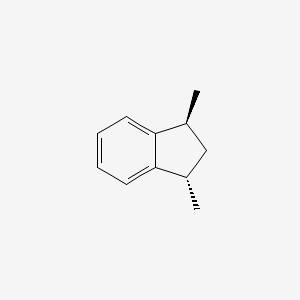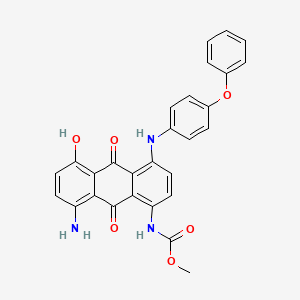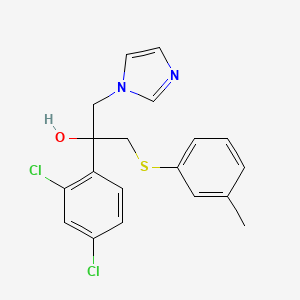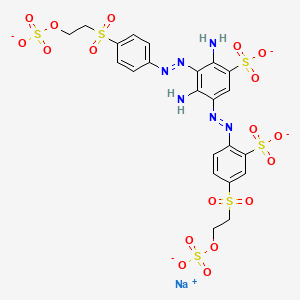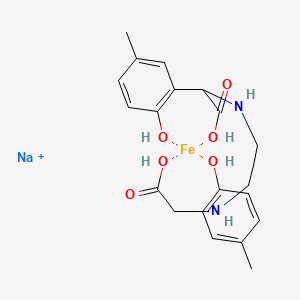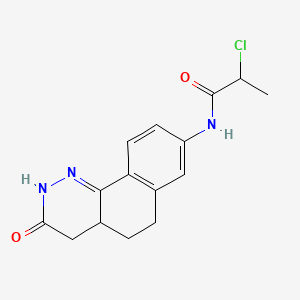
8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one is a synthetic organic compound that belongs to the class of cinnoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropropionyl chloride and a suitable amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropropionyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnoline Derivatives: Other compounds in this class may include 4,4a,5,6-tetrahydrobenzo(h)cinnoline and its various substituted derivatives.
Chloropropionyl Compounds: Compounds like 2-chloropropionyl chloride and its derivatives.
Uniqueness
8-((2-Chloropropionyl)amino)-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one is unique due to its specific structure, which combines the cinnoline core with a chloropropionyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
121866-04-4 |
|---|---|
Formule moléculaire |
C15H16ClN3O2 |
Poids moléculaire |
305.76 g/mol |
Nom IUPAC |
2-chloro-N-(3-oxo-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-8-yl)propanamide |
InChI |
InChI=1S/C15H16ClN3O2/c1-8(16)15(21)17-11-4-5-12-9(6-11)2-3-10-7-13(20)18-19-14(10)12/h4-6,8,10H,2-3,7H2,1H3,(H,17,21)(H,18,20) |
Clé InChI |
MMJIKWMAZJJCQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC2=C(C=C1)C3=NNC(=O)CC3CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



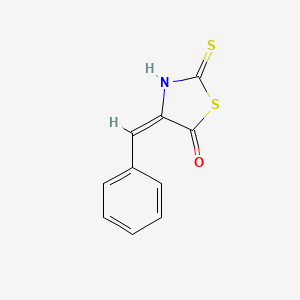
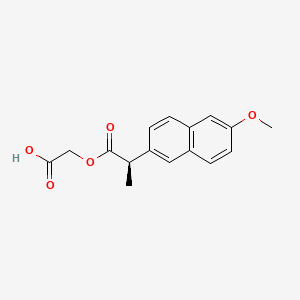
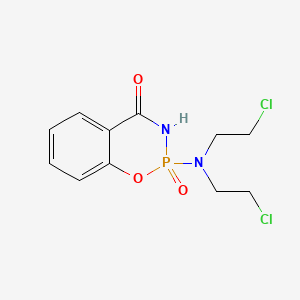

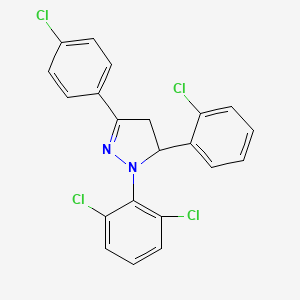
![Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-](/img/structure/B15191912.png)
